Pirimicarb-d6

Übersicht

Beschreibung

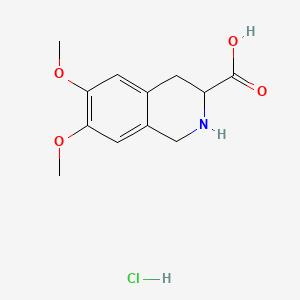

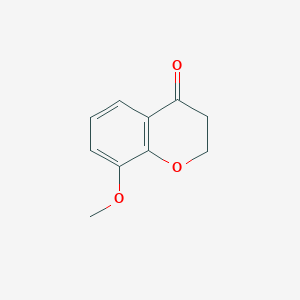

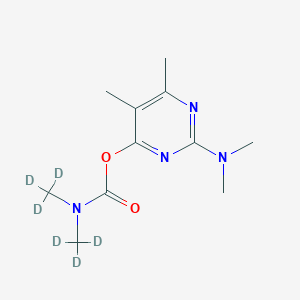

Pirimicarb-d6 is a deuterated compound of Pirimicarb, an insecticide that inhibits acetylcholinesterase in selective species . The molecular formula of Pirimicarb D6 is C11H12D6N4O2, and it has a molecular weight of 244.32 . This compound is primarily used in scientific research and environmental analysis .

Wirkmechanismus

Target of Action

Pirimicarb-d6, also known as 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate or Pirimicarb D6 (dimethylcarbamate D6), is primarily targeted at aphids . It is a selective carbamate insecticide used to control aphids on vegetable, cereal, and orchard crops .

Mode of Action

The mode of action of this compound involves inhibiting the activity of acetylcholinesterase . This enzyme is crucial for the proper functioning of the nervous system in many organisms, including aphids. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve endings, leading to neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. The inhibition of acetylcholinesterase leads to an overstimulation of nicotinic acetylcholine receptors due to the accumulation of acetylcholine. This overstimulation disrupts normal nerve impulses, leading to paralysis and death of the aphid .

Pharmacokinetics

It is known that this compound is a systemic insecticide, meaning it is absorbed and distributed throughout the plant to provide protection against aphids .

Result of Action

The result of this compound’s action is the effective control of aphid populations on treated crops. By disrupting normal nerve function in aphids, this compound causes their death, thereby protecting the crops from damage .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is recommended that this compound be applied under warm and calm conditions for optimal uptake by the plant .

Biochemische Analyse

Biochemical Properties

Pirimicarb D6 (dimethylcarbamate D6) plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other nervous system functions. By inhibiting acetylcholinesterase, Pirimicarb D6 (dimethylcarbamate D6) increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This interaction is highly specific, as Pirimicarb D6 (dimethylcarbamate D6) binds to the active site of acetylcholinesterase, preventing the enzyme from interacting with acetylcholine .

Cellular Effects

Pirimicarb D6 (dimethylcarbamate D6) affects various cell types and cellular processes. In neurons, the increased acetylcholine levels due to acetylcholinesterase inhibition can lead to continuous stimulation of muscle fibers, potentially causing muscle spasms and paralysis. In non-neuronal cells, Pirimicarb D6 (dimethylcarbamate D6) can influence cell signaling pathways by altering the balance of neurotransmitters, which may affect gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Pirimicarb D6 (dimethylcarbamate D6) exerts its effects through the inhibition of acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that prevents acetylcholine from being hydrolyzed. This inhibition is competitive, meaning that Pirimicarb D6 (dimethylcarbamate D6) competes with acetylcholine for binding to the enzyme. The result is an accumulation of acetylcholine in the synaptic cleft, leading to prolonged activation of acetylcholine receptors and continuous nerve signal transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pirimicarb D6 (dimethylcarbamate D6) can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to Pirimicarb D6 (dimethylcarbamate D6) can lead to adaptive changes in cellular function, such as upregulation of acetylcholinesterase expression or alterations in neurotransmitter receptor sensitivity .

Dosage Effects in Animal Models

The effects of Pirimicarb D6 (dimethylcarbamate D6) vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity. At higher doses, Pirimicarb D6 (dimethylcarbamate D6) can lead to toxic effects, including muscle spasms, respiratory distress, and even death. These adverse effects are due to the excessive accumulation of acetylcholine, which overstimulates the nervous system .

Metabolic Pathways

Pirimicarb D6 (dimethylcarbamate D6) is involved in metabolic pathways related to its degradation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine. These metabolic processes can affect the overall activity and toxicity of Pirimicarb D6 (dimethylcarbamate D6), as some metabolites may retain biological activity .

Transport and Distribution

Within cells and tissues, Pirimicarb D6 (dimethylcarbamate D6) is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. Once inside the cell, Pirimicarb D6 (dimethylcarbamate D6) can accumulate in certain organelles, such as the endoplasmic reticulum, where it interacts with acetylcholinesterase .

Subcellular Localization

The subcellular localization of Pirimicarb D6 (dimethylcarbamate D6) is crucial for its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where acetylcholinesterase is abundant. This localization allows Pirimicarb D6 (dimethylcarbamate D6) to effectively inhibit the enzyme and exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation, may influence the targeting and activity of Pirimicarb D6 (dimethylcarbamate D6) within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pirimicarb D6 involves the deuteration of Pirimicarb. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for producing Pirimicarb D6 are not widely documented in public sources. it is known that the compound is produced in accordance with internationally recognized standards for the development and production of reference standards .

Industrial Production Methods

Industrial production of Pirimicarb D6 follows stringent quality control measures to ensure the purity and stability of the compound. The production process is carried out under ISO 17034 accreditation, which ensures the competence of reference standard manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

Pirimicarb D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: Substitution reactions, where one functional group is replaced by another, are possible with Pirimicarb D6.

Common Reagents and Conditions

The common reagents and conditions used in these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride or lithium aluminum hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pirimicarb D6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Environmental Analysis: Used as a reference standard for the detection and quantification of pesticide residues in environmental samples.

Agricultural Research: Employed in studies related to the efficacy and environmental impact of insecticides.

Pharmacological Studies: Utilized in research on acetylcholinesterase inhibitors and their potential therapeutic applications.

Analytical Chemistry: Serves as a standard in mass spectrometry and chromatography for the accurate measurement of pesticide residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Pirimicarb D6 include:

Carbofuran D3: Another deuterated carbamate insecticide.

Thiamethoxam D4: A deuterated neonicotinoid insecticide.

Cyanazine D5: A deuterated triazine herbicide.

Uniqueness

Pirimicarb D6 is unique due to its specific inhibition of acetylcholinesterase in selective species, making it highly effective as an insecticide. Its deuterated form enhances its stability and allows for precise analytical measurements in scientific research .

Eigenschaften

IUPAC Name |

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583596 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-66-6 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.